7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Beschreibung
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at position 7 and a 3-(trifluoromethyl)phenyl group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which are known for applications in antiulcer, antitumor, and enzyme inhibition therapies .
Eigenschaften
Molekularformel |
C15H11F3N2O |
|---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-5-6-20-9-13(19-14(20)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3 |
InChI-Schlüssel |
ICFNJWUUMHNMBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically proceeds via multi-step procedures involving:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the 7-methoxy substituent.
- Installation of the 2-(3-trifluoromethylphenyl) substituent via cross-coupling reactions.
A representative synthetic route involves initial formation of 7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediates, followed by bromination at the 3-position and subsequent palladium-catalyzed cross-coupling with aryl halides bearing trifluoromethyl groups.
Specific Preparation Procedures
Formation of 7-Methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
- Synthesized by condensation of 2-aminopyridine derivatives with appropriate aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol.
- The product is isolated as a brown solid with high purity.
- Characterization by ^1H NMR and mass spectrometry confirms structure.
Bromination at the 3-Position (Key Intermediate)
- The 3-position bromination is achieved using brominating agents, typically N-bromosuccinimide or bromine sources under controlled conditions.
- This step yields 3-bromo-7-methoxy-2-(pyridin-2-yl)imidazo[1,2-a]pyridine as a yellow solid.
- Purification is done by silica gel chromatography or preparative HPLC to ensure high purity.
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
- The key step to introduce the 3-(trifluoromethyl)phenyl group is a palladium-catalyzed C–C bond formation.
- Typical conditions: reaction of the 3-bromo intermediate with 3-(trifluoromethyl)phenylboronic acid or 3-(trifluoromethyl)aryl halide.
- Catalysts such as Pd2(dba)3 with ligands like xantphos are used.
- Base such as t-BuONa in toluene under nitrogen atmosphere at elevated temperature (~110 °C) for 12 hours.
- The product is purified by preparative HPLC to afford the target compound.
Alternative and Supporting Methods
Amide Formation and Reduction
- Some synthetic routes involve amide intermediates formed by coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine with carboxylic acids using EDCI as a coupling agent.
- Subsequent reduction with borane-dimethyl sulfide complex in THF at 0–60 °C may be used to modify substituents on the imidazo[1,2-a]pyridine scaffold.
Data Tables Summarizing Key Synthetic Steps
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitution, predominantly at the C3 and C5 positions.
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro derivatives (65–72% yield) .
-
Halogenation : Bromination using NBS (N-bromosuccinimide) in DMF selectively substitutes the C5 position (83% yield) .
Table 1: EAS Reaction Outcomes
| Reaction Type | Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 | 72 | |
| Bromination | NBS, DMF, RT | C5 | 83 |
Cross-Coupling Reactions
The trifluoromethylphenyl group enhances stability for transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives (75–89% yield) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with primary amines using Pd₂(dba)₃/Xantphos (toluene, 110°C) .
Table 2: Cross-Coupling Efficiency
| Substrate | Catalyst System | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | 89 | |
| Benzylamine | Pd₂(dba)₃/Xantphos | C3-aminated | 68 |
C–H Functionalization
Visible-light photocatalysis enables regioselective C–H activation:
-
Trifluoromethylation : Using CF₃SO₂Na and Ru(bpy)₃Cl₂ under blue LED light (CH₃CN, RT) functionalizes C8 (62% yield) .
-
Alkylation : With α-bromoesters via Ir(ppy)₃ catalysis (72% yield) .
Nucleophilic Substitution
The methoxy group at C7 undergoes nucleophilic displacement:
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C converts methoxy to hydroxy (91% yield) .
-
Aminolysis : With NH₃/MeOH in a sealed tube (120°C) to yield 7-amino derivatives (58% yield) .
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the imidazo ring to form N-oxide derivatives (55% yield) .
-
Reduction : H₂/Pd-C reduces the pyridine ring to a tetrahydropyridine (40% yield) .
Cycloaddition Reactions
Participates in [3+2] cycloadditions with nitrile oxides under Cu(I) catalysis to form fused triazole-imidazopyridines (78% yield) .
Key Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Position 2 Modifications
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine derivatives (e.g., compound 13e in ):
- Substitution at position 2 with a trifluoromethylphenyl group is common in imidazo[1,2-a]pyridines. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in target enzymes, as observed in H+/K+-ATPase inhibitors like SCH 28080 .
- In 13e , a 1,2,3-triazol-4-yl group at position 3 further increases steric bulk, reducing metabolic clearance compared to simpler analogues .
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridines (e.g., ): Fluorine substitution at position 2 improves bioavailability and membrane permeability. For instance, 4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine exhibits enhanced CNS penetration due to the fluorine atom’s small size and electronegativity .
Position 7 Modifications
- 7-Methoxy vs. 7-Dimethylaminomethyl Groups: The methoxy group in the target compound is electron-donating, stabilizing the aromatic system and influencing fluorescence properties in rigid matrices (e.g., ESIPT fluorescence in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives) .
Pharmacological Activity Comparisons
Antitumor Potential
- 6,7-Disubstituted Imidazo[1,2-a]pyridines ():
- Compounds like 3-(4-substitutedbenzyl)-6,7-disubstituted-2-phenylimidazo[1,2-a]pyridine show IC50 values <1 µM against HeLa and MDA-MB-231 cell lines. The trifluoromethyl group at position 2 in the target compound may similarly enhance antitumor activity by modulating π-π stacking interactions with DNA or kinases .
Antiulcer and H+/K+-ATPase Inhibition
- SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine): This analogue inhibits gastric acid secretion via H+/K+-ATPase binding. The trifluoromethyl group in the target compound may mimic the cyanomethyl group’s electron-withdrawing effects, enhancing enzyme affinity . Cytoprotective analogues like 19c () lack trifluoromethyl groups but retain activity through thiadiazole substituents, suggesting multiple pathways for antiulcer efficacy .
COX-2 Inhibition
- 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (): Exhibits COX-2 IC50 = 0.07 µM (SI = 217.1). The trifluoromethyl group in the target compound may improve selectivity by reducing off-target interactions with COX-1 .
Physicochemical and Spectroscopic Properties
NMR Shifts :
Fluorescence Properties :
- ESIPT fluorescence in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines is red-shifted by electron-withdrawing groups (e.g., CF3) and blue-shifted by electron-donating groups (e.g., OCH3) .
Biologische Aktivität
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound notable for its structural features, which include a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position of the imidazo[1,2-a]pyridine core. This unique combination contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C15H11F3N2O |
| Molecular Weight | 292.26 g/mol |
| IUPAC Name | 7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
| CAS Number | 1895520-62-3 |
Synthesis
The synthesis of this compound typically involves multi-step processes, including the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent-free, aligning with green chemistry principles and enhancing efficiency in production .
The biological activity of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors, which are critical in various cellular processes and signal transduction pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results with IC50 values comparable to established anticancer agents:
These findings suggest that structural modifications in similar compounds can lead to drastically different biological activities based on stereochemistry.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 10 µg/mL |
| S. aureus | < 10 µg/mL |
This antimicrobial efficacy is attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In preclinical models, it has shown inhibition of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells:
| Compound | % Inhibition at 4h | % Inhibition at 5h |
|---|---|---|
| 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | 43.17% | 31.10% |
These results indicate its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives, highlighting the importance of structural variations in determining pharmacological effects:
- Anticancer Studies : A comparative study on imidazo[1,2-a]pyridine derivatives found that modifications in substituents significantly influenced anticancer potency against different cell lines .
- Antimicrobial Activity : Research demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that certain derivatives showed better inhibition rates than standard drugs like indomethacin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing imidazo[1,2-a]pyridine derivatives, and how are they optimized for compounds like 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and electrophilic reagents. For example, microwave-assisted multicomponent reactions using aldehydes, trimethylsilylcyanide (TMSCN), and scandium triflate catalysts can enhance efficiency and yield . Optimization includes solvent selection (e.g., methanol or ethanol), temperature control (reflux at 60–90°C), and purification via column chromatography or recrystallization . For trifluoromethylated derivatives, bromoacetonitrile or phosphorus oxychloride may be used to introduce the CF₃ group .
Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to characterize imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the imidazo[1,2-a]pyridine core resonate between δ 7.0–9.0 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm. Coupling constants (e.g., J = 8–10 Hz) confirm substituent positions .
- ¹³C NMR : The trifluoromethyl carbon appears as a quartet (δ 120–125 ppm, J = 270–280 Hz) due to CF₃ splitting .
- IR : Stretching vibrations for C≡N (2200–2250 cm⁻¹) and C-O (methoxy, 1250–1270 cm⁻¹) confirm functional groups .
- HRMS : Exact mass analysis (e.g., m/z 378.359 for C₁₇H₁₇F₃N₆O) validates molecular formulas .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how are these evaluated experimentally?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit antiviral, anti-inflammatory, and antimicrobial properties. Bioactivity is assessed via:
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Cell-based models : Antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination) .
- Structural analogs : Modifying the trifluoromethyl or methoxy groups can enhance selectivity and potency .
Advanced Research Questions
Q. How can structural disorder in X-ray crystallography data (e.g., disordered CF₃ groups) be resolved for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Disorder in trifluoromethyl groups is addressed by refining site occupancies (e.g., 0.68:0.32 ratio) and applying restraints to bond lengths/angles. Hydrogen bonding interactions (e.g., C–H⋯N motifs) stabilize crystal packing, which is visualized using software like Olex2 or Mercury. Planarity of the imidazo[1,2-a]pyridine core (deviation < 0.021 Å) ensures accurate refinement .
Q. What strategies mitigate contradictions in reaction yields when scaling up microwave-assisted syntheses of imidazo[1,2-a]pyridines?
- Methodological Answer : Contradictions arise from uneven microwave heating or solvent effects. Solutions include:
- Pre-stirring reactants to ensure homogeneity.
- Gradient temperature programming (e.g., 50°C to 120°C over 30 min) .
- Post-reaction purification : Column chromatography with ethyl acetate/hexane gradients improves reproducibility .
Q. How do electronic effects of the trifluoromethyl group influence the reactivity and stability of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, enhancing susceptibility to nucleophilic substitution. Stability is assessed via:
- Hammett substituent constants : σₚ values quantify electronic effects.
- DFT calculations : Frontier molecular orbitals (HOMO/LUMO) predict reactivity .
- Accelerated degradation studies : Exposure to UV light or acidic conditions evaluates photostability and hydrolysis resistance .
Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer : Regioselectivity is governed by:
- Electrophile positioning : Aldehydes react preferentially at the C3 position of 2-aminopyridines due to steric and electronic factors .
- Catalyst effects : Scandium triflate stabilizes transition states, directing cyclization to form the imidazo[1,2-a]pyridine core .
- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable isomers .
Data Contradiction Analysis
Q. How can conflicting bioactivity data for imidazo[1,2-a]pyridine analogs be reconciled in drug discovery pipelines?
- Methodological Answer : Contradictions often stem from assay variability or substituent effects. Approaches include:
- Dose-response validation : Replicate IC₅₀ measurements across multiple cell lines .
- SAR studies : Systematic variation of substituents (e.g., methoxy vs. ethoxy) to identify critical pharmacophores .
- Meta-analysis : Cross-referencing data from crystallography (e.g., binding pocket interactions) and molecular docking .
Methodological Tables
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| X-ray Crystallography | Disorder refinement, R-factors (< 0.05) | Resolving CF₃ group disorder | |
| Microwave Synthesis | Power (300 W), solvent (methanol), time (3 h) | Scalable imidazo[1,2-a]pyridine preparation | |
| HRMS | Resolution > 30,000, mass accuracy < 3 ppm | Molecular formula confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
